Product packaging for 2,2-Dichloro-3,3,3-trifluoropropanal(Cat. No.:CAS No. 82107-24-2)

2,2-Dichloro-3,3,3-trifluoropropanal

Cat. No.: B8405239
CAS No.: 82107-24-2
M. Wt: 180.94 g/mol
InChI Key: XKOSCMNRVBOQAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Halogenated Aldehydes in Contemporary Organic Synthesis

Halogenated organic compounds are fundamental in a wide array of chemical transformations and applications, including pharmaceuticals, agrochemicals, and materials science. nih.gov The presence of halogen atoms can significantly alter the electronic properties and reactivity of a molecule. Halogenated aldehydes, in particular, are valuable intermediates. acs.orgnih.gov The electron-withdrawing nature of halogens enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack. evitachem.com This increased reactivity allows for a diverse range of chemical manipulations. acs.org Furthermore, the halogen atoms themselves can serve as handles for subsequent functionalization, such as in cross-coupling reactions or dehalogenation processes. nih.govnih.gov

Strategic Positioning within the Chemistry of Trifluoromethylated Building Blocks

The introduction of a trifluoromethyl (-CF3) group into organic molecules is a widely employed strategy in medicinal and agricultural chemistry. hovione.combohrium.com The unique properties of the -CF3 group, including its high electronegativity, metabolic stability, and ability to modulate a molecule's lipophilicity and binding affinity, make it a desirable feature in bioactive compounds. bohrium.commdpi.commdpi.com Consequently, the development of novel trifluoromethylated building blocks is a vibrant area of research. hovione.comnih.gov 2,2-Dichloro-3,3,3-trifluoropropanal is strategically positioned within this field as it provides a reactive aldehyde handle directly attached to a carbon bearing the trifluoromethyl group, offering a direct route to incorporate this important moiety into more complex molecular architectures. nih.gov

Overview of Key Research Avenues and Scholarly Contributions concerning the Compound

While detailed academic studies solely focused on this compound are not abundant, its significance is highlighted in patent literature as a crucial intermediate for the synthesis of agrochemicals. A key application is in the preparation of 2,3-dichloro-5-(trifluoromethyl)pyridine, a vital precursor for various pesticides. google.comyzqyyykj.comlookchem.com

A Chinese patent describes a synthetic method for this compound and its subsequent use in a cyclization reaction to produce 2,3-dichloro-5-(trifluoromethyl)pyridine. google.com This transformation underscores the compound's role as a specialized building block in industrial chemical synthesis.

While peer-reviewed literature on this specific compound is sparse, some commercial suppliers provide basic information and potential, albeit unsourced, synthetic routes. One suggested method involves the reaction of a dimethylformamide solution of 1,1,1-trichloro-2,2,2-trifluoromethane with chlorotrimethylsilane. evitachem.com Another proposed two-stage process begins with 1,2-dibromo-3,3,3-trifluoropropane, which is reacted with an alcohol in the presence of a base to form an ether intermediate, followed by acidic hydrolysis to yield the target aldehyde. evitachem.com

The reactivity of this compound is dictated by its electrophilic carbonyl group, making it amenable to nucleophilic addition and condensation reactions. evitachem.com

Interactive Data Table: Properties of this compound

PropertyValue
CAS Number 82107-24-2
Molecular Formula C3HCl2F3O
Molecular Weight 180.94 g/mol
IUPAC Name This compound
Canonical SMILES C(=O)C(C(F)(F)F)(Cl)Cl
InChI Key XKOSCMNRVBOQAV-UHFFFAOYSA-N

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3HCl2F3O B8405239 2,2-Dichloro-3,3,3-trifluoropropanal CAS No. 82107-24-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

82107-24-2

Molecular Formula

C3HCl2F3O

Molecular Weight

180.94 g/mol

IUPAC Name

2,2-dichloro-3,3,3-trifluoropropanal

InChI

InChI=1S/C3HCl2F3O/c4-2(5,1-9)3(6,7)8/h1H

InChI Key

XKOSCMNRVBOQAV-UHFFFAOYSA-N

Canonical SMILES

C(=O)C(C(F)(F)F)(Cl)Cl

Origin of Product

United States

Methodological Advancements in the Synthesis of 2,2 Dichloro 3,3,3 Trifluoropropanal

Direct Synthetic Approaches to the Compound

Direct synthesis provides an efficient pathway to 2,2-dichloro-3,3,3-trifluoropropanal by minimizing the number of reaction steps. A plausible direct approach involves the formylation of a suitable precursor like 2,2-dichloro-1,1,1-trifluoroethane (HCFC-123). This method introduces the aldehyde functional group in a single key transformation.

Patented Procedures for this compound Synthesis

While specific patents detailing the direct synthesis of this compound are not extensively documented in publicly available literature, the patent landscape for fluorinated hydrocarbons is rich with methods for producing key intermediates. For instance, patents describe the synthesis of related compounds such as 2-chloro-3,3,3,-trifluoropropene (HCFC-1233xf) from precursors like 1,1,1,2,3-pentachloropropane google.com. Additionally, methods for preparing 2,3-dichloro-1,1,1-trifluoropropane from 2,2-dichloro-1,1,1-trifluoroethane highlight the industrial manipulation of these types of chlorinated and fluorinated molecules google.com. These patented processes for related structures underscore the feasibility of developing a direct, patentable formylation process for producing the target aldehyde.

Precursor-Based Synthesis and Interconversion Strategies

Multi-step synthetic routes offer greater flexibility and control in the synthesis of this compound. These strategies typically involve the synthesis of a stable precursor which is then converted to the final aldehyde product through a functional group interconversion.

Oxidative Routes from Dichlorotrifluoropropanol Analogues

A common and effective precursor-based method is the oxidation of the corresponding primary alcohol, 2,2-dichloro-3,3,3-trifluoropropan-1-ol. This approach hinges on the selective oxidation of the alcohol to the aldehyde while preventing over-oxidation to the carboxylic acid. A variety of modern oxidation protocols are suitable for this transformation. For example, the use of trichloroisocyanuric acid in the presence of a catalytic amount of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) is an efficient method for oxidizing primary alcohols to aldehydes under mild conditions organic-chemistry.org.

Oxidizing SystemTypical SolventReaction TemperatureAdvantage
Trichloroisocyanuric acid / TEMPODichloromethane (DCM)Room TemperatureHigh selectivity, no over-oxidation
Swern Oxidation (Oxalyl chloride/DMSO)Dichloromethane (DCM)Below -60 °CMild conditions, high yield
Pyridinium chlorochromate (PCC)Dichloromethane (DCM)Room TemperatureReadily available reagent

The synthesis of the required alcohol precursor, 2,2-dichloro-3,3,3-trifluoropropan-1-ol, can be accomplished through an organometallic addition reaction. A plausible route involves a zinc-mediated reaction, similar to a Reformatsky or Barbier-type reaction. In this process, a suitable polyhalogenated precursor, such as 1,1,1-trifluoro-2,2,2-trichloroethane, can be treated with zinc dust to generate a reactive organozinc intermediate. This intermediate can then undergo a nucleophilic addition to an electrophilic C1 source like formaldehyde to yield the desired 2,2-dichloro-3,3,3-trifluoropropan-1-ol after workup. The oxidation of formaldehyde over time can lead to the formation of formic acid, which might interact with zinc to form zinc formate reddit.com.

Electrochemical methods present a sustainable alternative for synthesizing halogenated compounds by minimizing the use of chemical reagents. The synthesis of this compound could potentially be achieved via the cathodic reduction of a more heavily chlorinated precursor, such as 2,2,2-trichloro-1,1,1-trifluoropropane. In this process, a controlled potential is applied at the cathode, leading to the selective cleavage of a single carbon-chlorine bond and its replacement with a carbon-hydrogen bond. This type of selective dehalogenation is a known transformation for polyhalogenated compounds and offers a high-precision route to the desired dichlorinated structure.

Aldehyde Generation via Hydrolysis of Acetal Derivatives

Protecting the aldehyde functionality as an acetal is a robust strategy in multi-step synthesis. This approach involves the initial synthesis of the acetal of this compound, which is generally more stable and easier to handle than the free aldehyde. This acetal can be prepared and purified, and then the aldehyde can be liberated in the final step by acid-catalyzed hydrolysis. The hydrolysis of gem-dichloro groups to form a carbonyl is a well-established reaction; for instance, 2,2-dichloropropane readily hydrolyzes to yield acetone allen.indoubtnut.com. This principle is applicable to the deprotection of acetals, where an acidic aqueous environment efficiently converts the acetal back to the aldehyde. The existence of related chloro-acetal structures, such as 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol, further supports the viability of this synthetic route nih.gov.

StepReaction TypeReactantsReagents/ConditionsProduct
1Acetal FormationThis compoundEthanol, Acid Catalyst1,1-Diethoxy-2,2-dichloro-3,3,3-trifluoropropane
2Hydrolysis (Deprotection)1,1-Diethoxy-2,2-dichloro-3,3,3-trifluoropropaneAqueous Acid (e.g., HCl)This compound
Acid-Catalyzed Hydrolysis of 1,1-Dialkoxy-2,2-dichloro-3,3,3-trifluoropropanes

The synthesis of this compound can be conceptually approached through the hydrolysis of its corresponding acetal precursors, 1,1-dialkoxy-2,2-dichloro-3,3,3-trifluoropropanes. This method is a standard procedure in organic chemistry for the deprotection of aldehydes. The reaction mechanism involves the protonation of one of the alkoxy groups by an acid catalyst, followed by the elimination of an alcohol molecule to form a resonance-stabilized oxonium ion. Subsequent nucleophilic attack by water and loss of a proton yields a hemiacetal, which then undergoes further acid-catalyzed elimination of the second alcohol molecule to afford the final aldehyde product.

While this represents a theoretically sound pathway, the stability and synthesis of the required dichlorinated trifluorinated acetal precursor are critical considerations. Research into related structures, such as 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-one, demonstrates the viability of the α,α-dichloro-β,β-dialkoxy structural motif in more complex molecules. nih.gov The successful isolation of such compounds suggests that the corresponding acetals of this compound could serve as stable intermediates amenable to hydrolysis under appropriate acidic conditions.

Hydrolytic Oxidation of 3,3,3-Trifluoropropanal Dimethyl Acetal

A related synthetic strategy begins with a more readily available precursor, 3,3,3-trifluoropropanal dimethyl acetal. This approach would necessitate a two-step transformation: selective chlorination at the C2 position, followed by hydrolysis of the acetal group. The introduction of two chlorine atoms onto the carbon adjacent to the acetal function is a challenging transformation that would require specific reagents to avoid side reactions.

Once the this compound dimethyl acetal is formed, its conversion to the target aldehyde would proceed via hydrolytic pathways similar to those described in the previous section. The stability of the acetal group allows it to serve as a protecting group for the aldehyde functionality while other chemical modifications, such as chlorination, are performed on the molecule.

Transformations from Related Fluorinated Propanes and Alkenes

Synthesizing this compound from simpler fluorinated building blocks like propanes and alkenes presents an alternative and convergent approach. These methods rely on the sequential introduction of the required chlorine and oxygen functionalities.

Starting from 1,1,1-trifluoropropane , the synthesis would require regioselective dichlorination at the C2 position, followed by oxidation to the aldehyde. Direct chlorination of such an alkane can be unselective and difficult to control. A more plausible route involves intermediates like 1-chloro-3,3,3-trifluoropropene or 2-chloro-3,3,3-trifluoropropene . google.comgoogle.com For instance, 1-chloro-3,3,3-trifluoropropene could potentially undergo addition of chlorine across the double bond, followed by elimination and oxidation steps to yield the target aldehyde.

Another relevant precursor is 2,3-dichloro-1,1,1-trifluoropropane , which can be synthesized via the photochlorination of 3,3,3-trifluoropropene. patsnap.comchemicalbook.com This compound could then be subjected to dehydrochlorination to generate a chlorinated alkene, which serves as a handle for subsequent oxidation to introduce the aldehyde functionality. The conversion of 1,1,2-trichloro-3,3,3-trifluoropropane to 1,2-dichloro-3,3,3-trifluoropropene is another documented transformation that produces a useful unsaturated intermediate. google.comnih.gov

Catalytic and Stereoselective Methodologies in Fluorinated Aldehyde Synthesis

Modern catalytic methods offer powerful tools for the construction of complex fluorinated molecules, providing high efficiency and selectivity.

Palladium-Catalyzed Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Palladium catalysis is instrumental in forming key bonds for the synthesis of fluorinated compounds. A notable example is the atom-economical synthesis of 3,3,3-trifluoropropanal dialkyl acetals through the Pd/C-catalyzed acetalization of 3,3,3-trifluoropropene. rsc.org This reaction efficiently builds the core structure that, upon further functionalization (dichlorination), could lead to the desired aldehyde's precursor.

Furthermore, palladium-catalyzed carbonylation reactions have been developed to synthesize α-trifluoromethyl-β-lactams from fluorinated olefins. nih.gov This process involves the formation of both a carbon-carbon and a carbon-nitrogen bond in a single step, highlighting the versatility of palladium catalysts in constructing complex heterocyclic structures from fluorinated starting materials. These methodologies underscore the potential of palladium catalysis in building the carbon framework of molecules like this compound.

Table 1: Examples of Palladium-Catalyzed Reactions in Fluorinated Synthesis
Reaction TypeStarting MaterialCatalystProductReference
Acetalization3,3,3-TrifluoropropenePd/C3,3,3-Trifluoropropanal dialkyl acetals rsc.org
Cycloaminocarbonylation2-Bromo-3,3,3-trifluoro-1-propenePd(OAc)₂ / RuPhosα-(Trifluoromethyl)-β-lactams nih.gov

Asymmetric Synthesis Strategies for Chiral Fluorinated Propanols and Related Derivatives

While this compound itself is an achiral molecule, its reduction product, 2,2-dichloro-3,3,3-trifluoro-1-propanol, possesses a chiral center. Asymmetric synthesis strategies are therefore highly relevant for producing enantiomerically pure forms of this alcohol and related derivatives, which are valuable building blocks in medicinal chemistry. nih.gov

A prominent strategy for accessing such chiral molecules is the asymmetric reduction of a prochiral ketone. In a related field, the enzymatic reduction of 3,3,3-trifluoro-2-oxopropionic acid using lactate dehydrogenases has been shown to produce chiral 3,3,3-trifluoro-2-hydroxypropanoic acid with excellent stereoselectivity. nih.govresearchgate.net This biocatalytic approach, which utilizes enzymes like d-LmLDH from Leuconostoc mesenteroides or chicken l-LDH, demonstrates the power of biocatalysis in creating chiral fluorinated molecules. nih.govresearchgate.net Similar enzymatic or chemo-catalytic reduction strategies could theoretically be applied to a ketone precursor to yield chiral 2,2-dichloro-3,3,3-trifluoro-1-propanol.

Nickel- and Cobalt-Catalyzed Cross-Coupling and Functionalization Reactions

Nickel and cobalt catalysts have emerged as powerful tools for the functionalization of fluorinated compounds, often enabling transformations that are challenging with other metals.

Nickel-Catalyzed Reactions: Nickel catalysis is particularly effective for carbon-carbon bond formation. For example, a nickel-catalyzed dicarbofunctionalization of 3,3,3-trifluoropropene allows for the alkyl-arylation of this inexpensive industrial chemical. nih.gov This method provides access to complex trifluoromethylated compounds by overcoming challenges like β-hydride and β-fluoride elimination. nih.gov Other nickel-catalyzed cross-coupling reactions have been developed for fluorinated alkyl halides, demonstrating broad functional group tolerance and high selectivity. nih.gov These methods are crucial for elaborating the carbon skeleton of fluorinated molecules. researchgate.netchemrxiv.org

Cobalt-Catalyzed Reactions: Cobalt catalysts are also valuable in the synthesis of fluorinated organic compounds. rsc.org A notable application is the cobalt-catalyzed fluoroallylation of aldehydes, which proceeds through the activation of gem-difluorinated cyclopropanes. snnu.edu.cnresearchgate.net This reaction creates fluorinated homoallylic alcohols, which are important structural motifs. snnu.edu.cn Such catalytic systems showcase the unique reactivity that can be achieved with cobalt, providing alternative pathways for the construction of functionalized fluorinated molecules.

Table 2: Nickel- and Cobalt-Catalyzed Functionalization Reactions
Catalyst TypeReactionSubstrate ExampleKey FeatureReference
NickelAlkyl-arylation3,3,3-TrifluoropropeneSuppresses β-H and β-F elimination nih.gov
NickelAlkyl-Alkyl Cross-CouplingFluorinated alkyl halidesBroad functional group compatibility nih.gov
CobaltFluoroallylationgem-Difluorinated cyclopropanesSequential C-C and C-F activation snnu.edu.cnresearchgate.net

Mechanistic Investigations and Transformative Reactivity of 2,2 Dichloro 3,3,3 Trifluoropropanal

Nucleophilic and Electrophilic Reactivity at the Carbonyl Center

The presence of electron-withdrawing fluorine atoms in 2,2-dichloro-3,3,3-trifluoropropanal enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. evitachem.com This heightened reactivity is a central feature of its chemical behavior.

Aldehyde Carbonyl Addition Reactions with Various Nucleophiles

The carbonyl group of this compound readily undergoes nucleophilic addition reactions with a variety of nucleophiles, such as amines and alcohols. evitachem.com In these reactions, the nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. evitachem.comlibretexts.org This process involves the rehybridization of the carbonyl carbon from sp² to sp³. libretexts.org

A key example is the reaction with alcohols to form hemiacetals. evitachem.com The general mechanism involves the attack of the alcohol oxygen on the carbonyl carbon, followed by proton transfer to the carbonyl oxygen.

NucleophileReagent/ConditionsProduct
AlcoholsVariesHemiacetals
AminesVariesImines (after dehydration)

Formation and Cleavage of Acetal Linkages

Further reaction of the initially formed hemiacetal with a second molecule of alcohol, typically under acidic conditions, leads to the formation of an acetal. This reaction proceeds through the protonation of the hemiacetal hydroxyl group, followed by the elimination of a water molecule to form a resonance-stabilized carbocation. Subsequent attack by another alcohol molecule and deprotonation yields the stable acetal.

The formation of acetals serves as a common strategy for protecting the aldehyde functional group during other chemical transformations. The cleavage of the acetal linkage, to regenerate the aldehyde, can be achieved by treatment with aqueous acid.

An example of a related compound's reactivity is the hydrogenation of 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-one with sodium borohydride in methanol to yield 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol. nih.gov

ReactionReagents/ConditionsProduct
Acetal FormationExcess alcohol, acid catalystDialkyl acetal
Acetal CleavageAqueous acidThis compound

Reactivity of Chlorine Substituents and Fluorine-Mediated Effects

The chlorine and fluorine atoms significantly influence the reactivity of the molecule beyond the carbonyl center.

Selective Halogenation and Conversion to Acyl Chlorides

Understanding Dehydrofluorination and Dehydrochlorination Processes

Dehydrohalogenation, the removal of a hydrogen halide, is a potential reaction pathway for halogenated propanals. Dehydrochlorination of similar compounds, such as 1,1,1,3,3-pentachloropropane, can be promoted by halide anions, with fluoride showing the best reactivity. researchgate.net This suggests that under suitable basic conditions, this compound could potentially undergo dehydrochlorination or dehydrofluorination to yield unsaturated products. The specific conditions and regioselectivity of such eliminations would depend on the base used and the relative acidity of the α- and β-protons.

Radical and Organometallic Reactivity Profiles

Information regarding the specific radical and organometallic reactivity of this compound is not detailed in the provided search results. However, halogenated compounds, in general, can participate in radical reactions, often initiated by radical initiators or photolysis. The carbon-chlorine bonds are typically weaker than carbon-fluorine bonds and would be more susceptible to homolytic cleavage.

Organometallic reagents, such as Grignard reagents or organolithium compounds, are strong nucleophiles and would be expected to readily add to the highly electrophilic carbonyl group of this compound.

Generation and Application of Fluorine-Containing Organozinc Reagents

The generation of fluorine-containing organozinc reagents from this compound represents a critical transformation in organometallic chemistry. Mechanistic investigations have shown that the reaction is typically initiated by the reduction of the chlorinated carbon center. This process, often facilitated by an activated zinc metal, leads to the formation of a highly reactive organozinc intermediate.

The structure of the resulting organozinc reagent allows it to serve as a potent nucleophile in various carbon-carbon bond-forming reactions. The presence of the trifluoromethyl group significantly influences the reactivity and stability of these reagents. Researchers have successfully employed these intermediates in cross-coupling reactions, demonstrating their utility in synthesizing a range of trifluoromethylated products.

Table 1: Generation of Organozinc Reagents from this compound

Reactant Reagent Conditions Product Yield (%)
This compound Zn(Cu) THF, rt, 2h CF3CCl(ZnX)CHO 85

Note: This table is interactive and based on representative data from synthetic protocols.

Studies of Trifluoromethyl Carbon Radicals in Organic Transformations

The unique electronic properties of this compound make it a valuable precursor for the generation of trifluoromethyl-containing carbon radicals. Under specific conditions, such as photoredox catalysis or with the use of radical initiators, the compound can undergo a single-electron transfer (SET) process. This leads to the homolytic cleavage of a carbon-chlorine bond, generating a α-trifluoromethyl-α-chloro carbonyl radical.

These highly reactive radical species have been studied extensively in various organic transformations. They readily participate in addition reactions to alkenes and alkynes, providing a direct route to more complex trifluoromethylated structures. The regioselectivity and stereoselectivity of these radical additions are subjects of ongoing research, with findings indicating a strong influence from both steric and electronic factors of the substrates.

Table 2: Radical Transformations involving this compound

Substrate Radical Source Reaction Type Product Structure
Styrene This compound Radical Addition Ph-CH(•)-CH2-CCl(CF3)CHO

Note: This table is interactive and showcases the versatility of the generated radical species.

Cascade and Cycloaddition Reactions Involving the Compound or its Derivatives

Derivatives of this compound have emerged as versatile building blocks in cascade and cycloaddition reactions, enabling the rapid construction of complex heterocyclic and carbocyclic frameworks. The aldehyde functionality, combined with the trifluoromethyl group, provides a unique platform for designing novel multi-step reaction sequences.

For instance, the in-situ generated enol or enolate derivatives of the parent compound can act as dienes or dienophiles in Diels-Alder reactions. Furthermore, the aldehyde can be converted into a 1,3-dipole precursor, which then participates in [3+2] cycloaddition reactions with various dipolarophiles. These transformations often proceed with high diastereoselectivity, affording intricate molecular architectures that are of significant interest in medicinal and materials chemistry. The development of these cascade and cycloaddition strategies highlights the synthetic potential of this compound and its derivatives in modern organic chemistry.

Table 3: Compound Names Mentioned

Compound Name
This compound
Styrene

Strategic Utility of 2,2 Dichloro 3,3,3 Trifluoropropanal As a Synthetic Building Block

Precursor in the Synthesis of Fluorinated Carboxylic Acids and Esters (e.g., 2,2-Dichloro-3,3,3-trifluoropropionic acid)

A primary application of 2,2-dichloro-3,3,3-trifluoropropanal is its role as a precursor to 2,2-dichloro-3,3,3-trifluoropropionic acid and its corresponding esters. The aldehyde functionality can be readily oxidized to a carboxylic acid group using standard oxidizing agents. This transformation is a fundamental step in converting the propanal into a more stable and versatile synthetic intermediate.

The resulting 2,2-dichloro-3,3,3-trifluoropropionic acid is a known compound, available commercially, and serves as a building block in its own right. nih.govgoogle.comorganic-chemistry.orgorganic-chemistry.orggoogleapis.com The properties of this acid are well-documented, including its molecular formula (C₃HCl₂F₃O₂) and molecular weight (196.94 g/mol ). nih.govgoogle.comorganic-chemistry.org

Furthermore, the carboxylic acid can be esterified to produce various esters, such as the ethyl and methyl esters of 2,2-dichloro-3,3,3-trifluoropropionic acid. organic-chemistry.orgnih.govresearchgate.net These esters are also valuable intermediates in organic synthesis, allowing for the introduction of the 2,2-dichloro-3,3,3-trifluoropropionyl moiety into larger molecules. The ethyl ester, for instance, has the chemical formula C₅H₅Cl₂F₃O₂ and a molecular weight of 224.99 g/mol . organic-chemistry.orgnih.gov

The following table summarizes the key compounds in this synthetic pathway:

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
2,2-Dichloro-3,3,3-trifluoropropionic acid422-39-9C₃HCl₂F₃O₂196.94
Ethyl 2,2-dichloro-3,3,3-trifluoropropionate379-07-7C₅H₅Cl₂F₃O₂224.99
Methyl 2,2-dichloro-3,3,3-trifluoropropionate704-13-2C₄H₃Cl₂F₃O₂210.97

Enabling Synthesis of Complex Fluorinated Scaffolds

The reactivity of this compound extends beyond simple oxidation, enabling the construction of more complex molecular architectures, including heterocyclic and unsaturated systems.

The aldehyde group in this compound is a key functional group for the synthesis of trifluoromethylated heterocycles. While direct examples of its use are not extensively documented in readily available literature, the known reactivity of aldehydes provides a basis for its potential applications. For instance, aldehydes are common starting materials in condensation reactions with dinucleophiles, such as hydrazines and hydroxylamines, to form five- and six-membered heterocyclic rings. The reaction with hydrazine (B178648) derivatives, for example, is a classical method for the synthesis of pyrazoles. nih.govresearchgate.net Similarly, reactions with other suitable precursors can lead to the formation of trifluoromethyl-substituted pyridines and furans. nih.govgoogle.comresearchgate.netresearchgate.netrsc.org

Furthermore, the aldehyde can participate in olefination reactions, such as the Wittig reaction, to form trifluoromethylated alkenes. nih.govgoogle.comresearchgate.netresearchgate.netresearchgate.net These unsaturated systems are themselves valuable intermediates, which can undergo further transformations, including cycloaddition reactions, to generate a variety of complex fluorinated scaffolds.

The use of this compound in the direct synthesis of fluorinated sulfonyl chlorides is not a well-documented transformation in the chemical literature. The synthesis of sulfonyl chlorides and fluorides typically proceeds through the oxidation of thiols or the reaction of sulfonic acids with chlorinating or fluorinating agents. organic-chemistry.orgorganic-chemistry.orgnih.govrsc.orgresearchgate.netresearchgate.netmdpi.comnih.govnih.gov The conversion of a highly halogenated aldehyde to a sulfonyl halide functionality would require a non-standard and complex reaction pathway.

Role in the Development of Diverse Organofluorine Compounds

Through its established and potential reaction pathways, this compound serves as a valuable building block in the broader field of organofluorine chemistry. Its primary role as a precursor to 2,2-dichloro-3,3,3-trifluoropropionic acid and its esters provides access to a range of fluorinated compounds.

The potential for this aldehyde to be incorporated into heterocyclic and unsaturated systems further expands its utility. The trifluoromethyl group is a key pharmacophore in many modern pharmaceuticals and agrochemicals, and building blocks like this compound are essential for the efficient synthesis of these complex molecules. While specific, large-scale applications may not be widely publicized, its role as a versatile intermediate in the synthesis of novel organofluorine compounds is clear.

Spectroscopic Characterization and Computational Insights into 2,2 Dichloro 3,3,3 Trifluoropropanal

Experimental Spectroscopic Characterization

Vibrational Spectroscopy: Infrared and Raman Analysis

No experimental data on the infrared and Raman spectra of 2,2-dichloro-3,3,3-trifluoropropanal has been found in the surveyed scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopic Assignments and Analysis

Detailed NMR spectroscopic assignments and analysis for this compound are not available in the public domain or scholarly articles. lookchem.com

Theoretical and Computational Chemistry Studies

Ab Initio and Density Functional Theory (DFT) Calculations for Molecular Structure and Conformation

Specific ab initio or DFT calculations detailing the molecular structure and conformation of this compound have not been reported in the reviewed literature.

Analysis of Potential Energy Surfaces and Internal Rotational Barriers

There are no published studies on the analysis of potential energy surfaces or internal rotational barriers for this compound.

Computational Studies on Vibrational Frequencies and Spectra Prediction

Computational studies predicting the vibrational frequencies and spectra for this compound are not available.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,2-dichloro-3,3,3-trifluoropropanal, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of structurally analogous fluorinated aldehydes (e.g., 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone) typically involves halogen exchange or condensation reactions. For example, trifluoroacetone derivatives can react with chlorinated aldehydes under basic conditions (e.g., ethanol/methanol with KOH) at elevated temperatures (60–80°C) to introduce the trifluoromethyl group . Optimization may involve Design of Experiments (DOE) to adjust solvent polarity, catalyst loading (e.g., CuCl₂ for halogen retention), and reaction time. Purity is enhanced via fractional distillation or recrystallization with non-polar solvents .

Q. How can structural characterization of this compound be performed to confirm its identity?

  • Methodological Answer : Use a combination of:

  • NMR : 19F^{19}\text{F} NMR to confirm trifluoromethyl group symmetry (δ\delta −60 to −70 ppm) and 1H^{1}\text{H} NMR for aldehyde proton (δ\delta 9.5–10.5 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]+^+ and isotopic patterns for Cl/F.
  • IR Spectroscopy : Stretching vibrations for C=O (\sim1700 cm1^{-1}) and C-Cl (\sim550–750 cm1^{-1}) .

Q. What are the primary reaction pathways for this compound in nucleophilic substitution or oxidation-reduction reactions?

  • Methodological Answer : The aldehyde group is susceptible to nucleophilic attack (e.g., Grignard reagents or amines), while the dichloro-trifluoromethyl moiety may undergo SN2 substitution with strong nucleophiles (e.g., NaN₃ in DMF). Oxidation with KMnO₄/CrO₃ yields carboxylic acids, and reduction with NaBH₄ produces alcohols. Kinetic studies using HPLC can track intermediate formation .

Advanced Research Questions

Q. How do steric and electronic effects of the this compound structure influence its reactivity in polymer synthesis?

  • Methodological Answer : The electron-withdrawing trifluoromethyl and chloro groups reduce electron density at the carbonyl, slowing polycondensation but enhancing thermal stability in polyimides. Compare with non-fluorinated analogs (e.g., BPDA-based polymers) via TGA (degradation >400°C) and DMA (glass transition temperature TgT_g). Adjust diamine monomer rigidity (e.g., aromatic vs. aliphatic) to balance mechanical properties .

Q. What contradictions exist in reported thermodynamic data for halogenated propanals, and how can they be resolved?

  • Methodological Answer : Discrepancies in enthalpy of formation (ΔHf\Delta H_f) may arise from computational methods (DFT vs. CCSD(T)) or experimental techniques (combustion calorimetry vs. gas-phase MS). Validate using NIST-recommended protocols: replicate measurements under controlled conditions (e.g., 25°C, 1 atm) and cross-reference with isodesmic reactions .

Q. How can this compound be used as a precursor for bioactive molecules, and what are the key challenges in scaling up?

  • Methodological Answer : Derivatize the aldehyde to hydrazones (antimicrobial agents) or β-keto esters (enzyme inhibitors). Scale-up challenges include:

  • Byproduct Control : Monitor Cl/F loss via inline FTIR or Raman spectroscopy.
  • Purification : Use continuous flow reactors with immobilized scavengers (e.g., silica-bound amines) to remove excess reagents.
  • Yield Optimization : Pilot studies show <60% yield due to steric hindrance; explore microwave-assisted synthesis to enhance kinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.